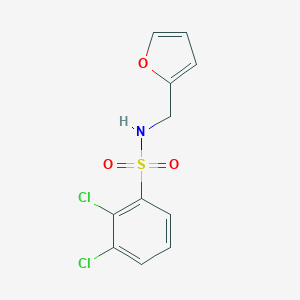![molecular formula C17H19NO3 B275515 2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid, also known as Mepivacaine, is a local anesthetic that is widely used in scientific research. It belongs to the class of amide-type local anesthetics and is structurally similar to lidocaine and bupivacaine. Mepivacaine is commonly used in laboratory experiments to study the mechanism of action of local anesthetics and to investigate their biochemical and physiological effects.
Wirkmechanismus
2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. It also blocks the potassium channels, which prolongs the duration of the anesthetic effect. 2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has a faster onset and shorter duration of action compared to bupivacaine, which makes it a popular choice for short procedures.
Biochemical and Physiological Effects:
2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has been shown to have a minimal effect on cardiovascular and respiratory function, making it a safe choice for local anesthesia. It has also been shown to have anti-inflammatory properties, which may be beneficial in certain clinical situations.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid is a commonly used local anesthetic in laboratory experiments due to its fast onset and short duration of action. However, its short duration of action may also be a limitation in certain experiments where a longer duration of anesthesia is needed. Additionally, 2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid can be toxic at high concentrations, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid. One area of interest is the development of new formulations of 2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid that can prolong its duration of action without increasing toxicity. Another area of interest is the investigation of 2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid's anti-inflammatory properties and its potential use in the treatment of inflammatory conditions. Finally, further research is needed to fully understand the mechanism of action of 2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid and its interactions with other drugs.
Synthesemethoden
2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid can be synthesized by reacting 2-bromo-1-(4-methoxyphenyl)ethanone with N-(2-aminoethyl)piperidine in the presence of sodium hydride. The resulting intermediate is then reacted with 2-(chloromethyl)benzoic acid to yield 2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid is widely used in scientific research to study the mechanism of action of local anesthetics. It is used to investigate the effects of local anesthetics on nerve conduction, ion channels, and membrane potential. 2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid is also used to study the pharmacokinetics and pharmacodynamics of local anesthetics and their interactions with other drugs.
Eigenschaften
Molekularformel |
C17H19NO3 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
2-[[2-(4-methoxyphenyl)ethylamino]methyl]benzoic acid |
InChI |
InChI=1S/C17H19NO3/c1-21-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17(19)20/h2-9,18H,10-12H2,1H3,(H,19,20) |
InChI-Schlüssel |
YIGOTERNSMNABW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)



![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)


![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
